4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring linked via a methyl group to a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group. The compound’s molecular formula is C₁₀H₁₄ClNO (as per Enamine Ltd’s Building Blocks Catalogue), with a molecular weight of 199.68 g/mol . Its structure combines the rigidity of the oxadiazole ring with the conformational flexibility of piperidine, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHXIWIKFHJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
- The oxadiazole ring is typically constructed via cyclization reactions involving amidoximes or hydrazides with nitrile oxides or acyl chlorides.
- One common method involves the cyclocondensation of an amidoxime intermediate with an appropriate acyl chloride or nitrile oxide under dehydrating conditions.
- Bases such as sodium hydroxide or organic bases like triethylamine or DBU are used to facilitate the cyclization by neutralizing acidic by-products.
- Reaction conditions often include reflux or elevated temperatures (80–100°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to improve solubility and reaction efficiency.
Attachment of the Oxadiazole Moiety to Piperidine
- The oxadiazole intermediate bearing a reactive functional group (e.g., halide or activated methylene) is coupled with a piperidine derivative.
- This step commonly proceeds via nucleophilic substitution or alkylation reactions where the piperidine nitrogen or a piperidine-substituted side chain attacks the electrophilic center on the oxadiazole intermediate.
- The reaction is typically carried out under mild to moderate heating, sometimes in the presence of a base to deprotonate the nucleophile and enhance reactivity.
Purification and Characterization
- After synthesis, purification is usually performed using column chromatography to isolate the desired compound with high purity (>95%).
- Characterization techniques include proton and carbon nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxadiazole Formation | Amidoxime + Acyl chloride or nitrile oxide | Base: NaOH, triethylamine, or DBU; solvent: DMF or acetonitrile; temp: 80–100°C; reflux or sealed vessel |
| Piperidine Attachment | Piperidine derivative + oxadiazole intermediate | Base-assisted nucleophilic substitution; temp: 40–80°C; solvent: polar aprotic (e.g., THF, DMF) |
| Purification | Column chromatography | Silica gel; eluent gradient optimized for polarity |
- Optimization of temperature and solvent polarity is crucial to maximize yield and minimize side reactions.
- Elevated temperatures accelerate cyclization but may cause decomposition; thus, monitoring by TLC or LC-MS is recommended.
- Use of coupling reagents such as carbodiimides (e.g., EDCI) and additives like HOBt can improve coupling efficiency when forming amide or related bonds.
Industrial Production Considerations
- For scale-up, continuous flow reactors may be employed to enhance heat and mass transfer, improving reaction control and safety.
- Green chemistry principles are increasingly integrated to reduce solvent waste, use less hazardous reagents, and lower energy consumption.
- Process optimization includes minimizing purification steps and maximizing atom economy.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Oxadiazole ring synthesis | Cyclization of amidoxime with acyl chloride or nitrile oxide | NaOH or organic base; DMF or acetonitrile; reflux 80–100°C | Formation of 1,2,4-oxadiazole core |
| Attachment to piperidine | Nucleophilic substitution/alkylation | Piperidine derivative; base; THF or DMF; 40–80°C | Formation of this compound |
| Purification | Column chromatography | Silica gel; solvent gradient | High purity (>95%) compound isolation |
Research Findings and Analytical Techniques
- NMR spectroscopy is essential for confirming the substitution pattern on both the oxadiazole and piperidine rings. For example, methylene protons linking the two rings typically appear in the 1.5–3.5 ppm range in ¹H NMR.
- Mass spectrometry (ESI-MS) confirms molecular weight (expected m/z 208 [M+H]⁺ for C11H17N3O).
- HPLC with reverse-phase C18 columns is used to assess purity and monitor reaction progress.
- Advanced techniques such as 2D NMR (HSQC, HMBC) help resolve overlapping signals and confirm connectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced oxadiazole rings.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and antifungal properties . Studies have shown that derivatives of piperidine exhibit significant activity against various bacterial strains and fungi. The incorporation of the 1,2,4-oxadiazole moiety enhances the biological activity of the piperidine scaffold, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives, including those with oxadiazole substituents. The results indicated that compounds with the 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] group exhibited enhanced potency against resistant strains of Staphylococcus aureus and Candida albicans .
Pharmacology
In pharmacological studies, 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been explored for its potential as a central nervous system (CNS) agent . The piperidine ring is known for its ability to cross the blood-brain barrier, which is essential for developing CNS-active drugs.
Case Study: CNS Activity
Research has demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. In vivo studies showed promising results in models of anxiety and depression, suggesting its potential use as an antidepressant or anxiolytic agent .
Material Science
Beyond biological applications, this compound is being investigated for its role in developing novel materials . Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific mechanical or thermal properties.
Case Study: Polymer Development
A recent study focused on synthesizing polymer blends incorporating this compound to enhance thermal stability and mechanical strength. The resulting materials displayed improved performance in high-temperature applications compared to traditional polymers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl analog (C₁₂H₂₀ClN₃O) exhibits higher molecular weight and bulkier substituents, which enhance agrochemical efficacy by improving lipid membrane penetration .
- Methoxymethyl Group : The methoxymethyl substituent in C₉H₁₆ClN₃O₂ increases polarity, making the compound more soluble in aqueous media compared to the hydrophobic cyclopropyl variant .
Heterocyclic Core Modifications
Replacing the piperidine ring with other heterocycles alters electronic and steric properties:
- Pyridine vs. Piperidine : In 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (C₁₀H₁₀N₃O), the pyridine ring’s electron-deficient nature enhances stability under acidic conditions compared to piperidine .
- Piperidine Derivatives: Piperidine-based compounds (e.g., C₁₀H₁₄ClNO) are preferred in CNS drug development due to their ability to cross the blood-brain barrier .
Research and Development Insights
- Thermochemical Stability : Density-functional theory (DFT) studies (e.g., Becke’s work on exchange-correlation functionals) highlight the importance of exact exchange calculations in predicting the stability of oxadiazole derivatives .
- Crystallography : SHELX software has been instrumental in resolving the crystal structures of similar compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and neuropharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including those containing oxadiazole moieties, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- A related compound demonstrated activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 - 0.025 |
| Related piperidine derivative | C. albicans | 3.125 - 100 |
| Other piperidine derivatives | E. coli | 2.33 - 156.47 |
Antifungal Activity
The antifungal properties of compounds similar to this compound have been highlighted in various studies:
- Compounds displayed moderate to good antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Neuropharmacological Effects
Research into the neuropharmacological effects of oxadiazole-containing piperidines suggests potential anticonvulsant activity:
- A study involving piperazine derivatives showed promising results in the maximal electroshock seizure (MES) model in rats, indicating that modifications in the piperidine structure can enhance anticonvulsant properties .
Case Studies
- Antimicrobial Efficacy : A specific study evaluated a series of piperidine derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that structural modifications significantly influenced the antimicrobial potency.
- Neurotoxicity Assessment : In testing for neurotoxicity using the rotorod test in mice, certain derivatives exhibited no neurotoxic effects at doses up to 100 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .
Structure–Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features:
- The presence of electron-donating or electron-withdrawing groups on the piperidine ring can modulate antibacterial efficacy .
Table 2: Structure–Activity Relationship Observations
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antibacterial activity |
| Electron-withdrawing groups | Modest inhibition observed |
| Substitutions on the phenyl ring | Strong inhibition against studied bacteria |
Q & A
Basic: What synthetic routes are recommended for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and how can purity be optimized?
Answer:
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring, followed by functionalization of the piperidine moiety. Key steps include:
- Cyclopropyl-oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under controlled pH (e.g., ammonium acetate buffer, pH 6.5) to form the oxadiazole core .
- Piperidine coupling : Using alkylation or reductive amination to attach the cyclopropyl-oxadiazole group to the piperidine scaffold .
- Purification : High-performance liquid chromatography (HPLC) with ammonium acetate-based mobile phases ensures >99% purity .
- Yield optimization : Employ factorial design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural confirmation : Use H/C NMR to verify the oxadiazole and piperidine moieties. Mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : Reverse-phase HPLC with UV detection (e.g., 254 nm) and gradient elution (water/acetonitrile with 0.1% formic acid) .
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures, critical for storage .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states for oxadiazole formation .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing oxadiazole-piperidine datasets to predict solubility or toxicity .
Advanced: What strategies optimize reaction conditions for large-scale synthesis?
Answer:
- Process simulation : Use tools like COMSOL Multiphysics to model heat/mass transfer in reactors, minimizing side reactions .
- Membrane separation : Implement continuous flow systems with ceramic membranes to isolate intermediates efficiently .
- Statistical optimization : Apply response surface methodology (RSM) to balance reaction time, yield, and energy consumption .
Advanced: How should researchers address contradictions in solubility or stability data?
Answer:
- Multi-solvent assays : Test solubility in DMSO, water, and ethanol under controlled pH and temperature, using UV-Vis spectroscopy .
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
- Cross-lab validation : Collaborate with independent labs to replicate results, ensuring methodological consistency .
Advanced: What experimental approaches elucidate the biological mechanism of this compound?
Answer:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases to identify off-target effects .
- Cellular uptake studies : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .
- Metabolite profiling : LC-MS/MS identifies oxidative or hydrolytic metabolites in hepatocyte models .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents .
- Emergency response : For skin contact, wash with 10% polyethylene glycol solution; for inhalation, administer oxygen if respiratory distress occurs .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
Advanced: How can AI enhance reproducibility in synthesizing this compound?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
